molecular formula C10H9NOS B2879726 Phenyl(1,3-thiazol-2-yl)methanol CAS No. 879-52-7

Phenyl(1,3-thiazol-2-yl)methanol

Cat. No.: B2879726
CAS No.: 879-52-7
M. Wt: 191.25
InChI Key: XHPLEXYGTGYCCO-UHFFFAOYSA-N
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Description

Phenyl(1,3-thiazol-2-yl)methanol is an organic compound with the molecular formula C10H9NOS. It features a phenyl group attached to a thiazole ring, which is further connected to a methanol group.

Biochemical Analysis

Biochemical Properties

Phenyl(1,3-thiazol-2-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to enzymes that contain active sites compatible with the thiazole ring. This binding can either inhibit or activate the enzyme, depending on the nature of the interaction. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . Additionally, it can form hydrogen bonds with proteins, influencing their conformation and activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving kinase enzymes. By modulating the activity of these enzymes, this compound can alter gene expression and cellular metabolism. For example, in cancer cells, this compound has been found to inhibit the proliferation of cells by interfering with the signaling pathways that promote cell division . Furthermore, this compound can induce apoptosis in certain cell types, thereby contributing to its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. At the molecular level, this compound can bind to the active sites of enzymes, leading to either inhibition or activation. For instance, this compound can inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation events that are critical for cell signaling . Additionally, it can modulate gene expression by interacting with transcription factors and altering their ability to bind to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a crucial factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and potential changes in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed its ability to induce sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exhibit minimal toxicity and can effectively modulate biochemical pathways without causing adverse effects . At higher doses, this compound can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways includes its metabolism by cytochrome P450 enzymes, which convert it into more water-soluble metabolites for excretion . This compound can also affect metabolic flux by altering the activity of key enzymes involved in glycolysis and the citric acid cycle. As a result, this compound can influence the levels of metabolites and energy production within cells.

Chemical Reactions Analysis

Types of Reactions

Phenyl(1,3-thiazol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl(1,3-thiazol-2-yl)methanol is unique due to the presence of both a phenyl group and a thiazole ring, which confer distinct chemical and biological properties. The hydroxyl group further enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound in various applications .

Properties

IUPAC Name

phenyl(1,3-thiazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c12-9(10-11-6-7-13-10)8-4-2-1-3-5-8/h1-7,9,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPLEXYGTGYCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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